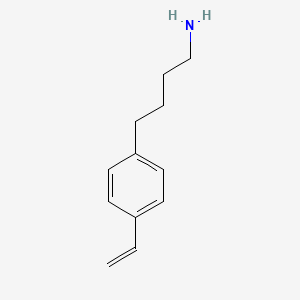

4-(4-Ethenylphenyl)butan-1-amine

Description

Contextualization of the Compound within Amine and Styrene (B11656) Chemistry

4-(4-Ethenylphenyl)butan-1-amine is a bifunctional organic molecule that incorporates a primary aliphatic amine and a terminal alkene (vinyl group) attached to a benzene (B151609) ring. This structure places it at the intersection of amine and styrene chemistry, two foundational areas of organic chemistry.

The amine functional group is a derivative of ammonia (B1221849), characterized by a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule. Primary amines, having the formula RNH₂, are versatile intermediates in organic synthesis. They can undergo a wide range of reactions, including alkylation, acylation, and formation of imines and enamines. The presence of the -NH₂ group also allows for the formation of salts and hydrogen bonding, influencing the compound's physical properties such as solubility and boiling point. The synthesis of primary amines can be achieved through various methods, including the reduction of nitriles, amides, or nitro compounds, as well as through nucleophilic substitution reactions involving alkyl halides, such as the Gabriel synthesis or the use of an azide (B81097) followed by reduction. libretexts.orgpressbooks.publibretexts.orglumenlearning.com

The styrene moiety , or vinylbenzene, consists of a vinyl group attached to a phenyl ring. The vinyl group is a reactive site capable of participating in a variety of chemical transformations. ontosight.ai These include polymerization to form polystyrene and its derivatives, which are of immense industrial importance. mdpi.com The double bond can also undergo electrophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. acs.orgnih.govmdpi.com The synthesis of styrene derivatives can be accomplished through methods like the Suzuki coupling of aryl halides with a vinylboron reagent. acs.orgnih.govresearchgate.net The electronic properties of the phenyl ring can influence the reactivity of the vinyl group and vice versa.

The combination of these two functional groups in this compound suggests a molecule with a rich and varied chemical reactivity, capable of undergoing reactions selectively at either the amine or the vinyl group, or potentially at both simultaneously to create more complex structures.

Research Gaps and Significance of Investigating this compound

A thorough review of the scientific literature indicates that this compound is not a widely studied compound. This scarcity of information presents a significant research gap. The investigation of this molecule is significant for several reasons:

Development of Novel Polymers and Materials: The presence of a polymerizable vinyl group and a functional amine group makes this compound a promising monomer for the synthesis of functional polymers. The amine groups could serve as sites for cross-linking, post-polymerization modification, or for imparting specific properties such as adhesion, dye-binding, or pH-responsiveness to the resulting polymer. Research into the polymerization of functionalized styrenes is an active area. mdpi.comresearchgate.net

Synthesis of Complex Molecules: As a bifunctional building block, it could be a valuable intermediate in multi-step organic syntheses. The distinct reactivity of the amine and vinyl groups allows for orthogonal chemical strategies, where one group can be reacted while the other is protected or remains inert, to be subsequently used in a later step.

Exploration of Bifunctional Reactivity: The interplay between the amine and the styrene moieties within the same molecule could lead to novel intramolecular reactions or unique reactivity patterns that are not observed in monofunctional analogues.

Potential Applications in Drug Discovery and Biotechnology: Amine-containing compounds are ubiquitous in pharmaceuticals. The vinyl group could be used for covalent labeling of biological targets or for attachment to other molecules of interest. The concept of bifunctional molecules is of growing importance in drug discovery, for example in the development of PROTACs (Proteolysis Targeting Chimeras). nih.govduke.edunih.gov

Given the lack of specific data, a foundational step in closing this research gap would be the development of a reliable synthetic route and the full characterization of the compound's properties.

Objectives of the Academic Research

Based on the identified research gaps and the potential significance of this compound, the primary objectives of a comprehensive academic research program on this compound would be:

To Develop an Efficient and Scalable Synthesis: A primary goal would be to establish a robust synthetic pathway to produce this compound in high purity and yield. This would likely involve a multi-step synthesis, potentially starting from commercially available materials.

To Perform Thorough Spectroscopic and Physicochemical Characterization: Once synthesized, the compound would need to be fully characterized to confirm its structure and purity. This would involve a suite of analytical techniques.

To Investigate the Selective Reactivity of the Functional Groups: A key research objective would be to explore the chemical reactivity of the amine and vinyl groups independently. This would involve subjecting the molecule to various reaction conditions to determine the scope and limitations of its transformations.

To Explore its Potential as a Monomer in Polymer Synthesis: A significant avenue of research would be to investigate the polymerization of this compound, either as a homopolymer or as a copolymer with other monomers. The properties of the resulting polymers would then be studied.

To Evaluate its Utility as a Bifunctional Building Block: The research would aim to demonstrate the compound's utility in the synthesis of more complex molecules, potentially with applications in materials science or medicinal chemistry. This could involve designing and executing synthetic routes that leverage the bifunctional nature of the molecule. researchgate.netwuxibiology.com

The pursuit of these objectives would provide the fundamental knowledge required to unlock the potential of this compound as a valuable tool in advanced chemical research.

Detailed Research Findings

As this compound is a novel compound, specific experimental research findings are not available in the public domain. The following sections on synthesis and characterization are therefore predictive, based on established principles of organic chemistry and the known reactivity of its functional groups.

Hypothetical Synthesis

A plausible synthetic route to this compound could involve the following steps:

Starting Material: A potential starting material could be 4-bromobenzyl bromide.

Chain Elongation: Reaction with a suitable three-carbon nucleophile to introduce the butyl chain.

Formation of the Amine: Conversion of a terminal functional group on the butyl chain (e.g., a halide or a nitrile) to a primary amine. Common methods include the Gabriel synthesis or reduction of a nitrile. youtube.com

Formation of the Styrene Moiety: Introduction of the vinyl group, for example, via a Suzuki coupling of the aryl bromide with a vinylboronic acid derivative. acs.orgnih.govresearchgate.net

Predicted Spectroscopic Data

The characterization of this compound would rely on standard spectroscopic techniques. The expected data is summarized in the table below.

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the vinyl protons (typically in the range of 5-7 ppm), aromatic protons (around 7-7.5 ppm), protons on the carbon adjacent to the amine (around 2.7-3.0 ppm), and protons of the butyl chain. The N-H protons of the primary amine would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent, and the signal would disappear upon D₂O exchange. libretexts.orgprojectguru.infiveable.me |

| ¹³C NMR Spectroscopy | Distinct signals for the vinyl carbons, aromatic carbons (with different shifts for substituted and unsubstituted carbons), and the four carbons of the butyl chain. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for a primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. libretexts.orgpressbooks.pubspectroscopyonline.com Also, C=C stretching from the vinyl group and aromatic ring, and C-H stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₇N, M.W. = 175.27 g/mol ). The presence of an odd number of nitrogen atoms would result in an odd-numbered molecular weight, consistent with the Nitrogen Rule. libretexts.org Characteristic fragmentation patterns would include cleavage alpha to the amine group. |

Structure

3D Structure

Properties

CAS No. |

820973-56-6 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

4-(4-ethenylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H17N/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10,13H2 |

InChI Key |

AGZQMZAXEZEUGG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Ethenylphenyl Butan 1 Amine

Retrosynthetic Analysis and Key Precursors for 4-(4-Ethenylphenyl)butan-1-amine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comjournalspress.com This process involves breaking down the molecule at key bonds, known as disconnections, to identify potential precursors.

For this compound, two primary strategic disconnections are most logical:

C-N Bond Disconnection: The most straightforward disconnection is at the carbon-nitrogen bond of the primary amine. This suggests an alkylation reaction. The corresponding synthons (idealized fragments) are a 4-(4-ethenylphenyl)butyl cation and an ammonia (B1221849) anion equivalent.

Aryl-Alkyl C-C Bond Disconnection: A more versatile disconnection breaks the bond between the phenyl ring and the butyl chain. This approach opens the door to powerful carbon-carbon bond-forming reactions, such as transition-metal-catalyzed cross-couplings. The synthons in this case would be a 4-ethenylphenyl anion or cation and a corresponding 4-aminobutyl fragment with opposite polarity.

These disconnections lead to tangible synthetic precursors (reagents). For instance, the C-N disconnection points to precursors like 4-(4-ethenylphenyl)butyl bromide and an ammonia source. The Aryl-Alkyl C-C disconnection suggests coupling partners such as a 4-vinylphenyl organometallic reagent (e.g., from 4-bromostyrene) and a 4-halobutan-1-amine derivative.

The feasibility of a synthesis depends heavily on the accessibility of the key building blocks identified through retrosynthesis.

Ethenylphenyl (Vinylphenyl) Precursors: The vinylphenyl moiety, also known as a styrene (B11656) derivative, is a common structural motif. Several key precursors are commercially available or can be synthesized through straightforward procedures. For example, 4-vinylaniline (B72439) is a commercially available starting point for creating a variety of functionalized styrene monomers. d-nb.info Other important precursors include 4-bromostyrene (B1200502) and 4-vinylphenylboronic acid, which are widely used in cross-coupling reactions.

Butan-1-amine Building Blocks: The four-carbon amine chain can be sourced from various precursors. Depending on the chosen synthetic route, suitable building blocks might include 4-aminobutan-1-ol, 1-amino-4-halobutane, or succinaldehyde (B1195056) derivatives. The amine group often requires protection (e.g., as a Boc or Cbz carbamate) during synthesis to prevent unwanted side reactions.

The following table summarizes some key building blocks and their potential roles in the synthesis.

| Precursor Name | Structure | Role in Synthesis |

| 4-Bromostyrene | Br-C₆H₄-CH=CH₂ | Aryl halide for cross-coupling reactions (Heck, Sonogashira, Suzuki). |

| 4-Vinylphenylboronic acid | (HO)₂B-C₆H₄-CH=CH₂ | Organoboron reagent for Suzuki coupling. |

| 4-Vinylaniline | H₂N-C₆H₄-CH=CH₂ | Starting material for further functionalization of the aromatic ring. d-nb.info |

| 4-Chlorobutan-1-amine | Cl-(CH₂)₄-NH₂ | Alkylating agent or coupling partner. |

| 4-(tert-Butoxycarbonylamino)butanal | Boc-NH-(CH₂)₃-CHO | Aldehyde for reductive amination. |

Conventional Synthetic Routes for this compound Analogs

Conventional synthetic routes provide a framework for assembling the target molecule from the identified precursors. These methods are broadly applicable to a range of analogs.

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is one of the most common ways to synthesize amines. gctlc.orgorganic-chemistry.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.com

For the synthesis of this compound, a plausible route involves the reductive amination of 4-(4-ethenylphenyl)butanal with ammonia. The primary challenge is the synthesis of the aldehyde precursor. This could be achieved via a cross-coupling reaction to attach the butyl chain, followed by oxidation of a terminal alcohol.

A variety of reducing agents can be used, each with specific advantages. Sodium borohydride (B1222165) is a common choice, while milder, more selective reagents are often preferred to avoid reduction of other functional groups. gctlc.orgmasterorganicchemistry.com

| Reducing Agent | Abbreviation | Key Features |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over aldehydes/ketones; does not require acidic conditions. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at slightly acidic pH where imine formation is favorable; toxic cyanide byproduct is a drawback. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Inexpensive and common, but can also reduce the starting aldehyde/ketone if not controlled. gctlc.orgmasterorganicchemistry.com |

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming C-C bonds and are well-suited for constructing the carbon skeleton of the target molecule.

The Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A potential Heck pathway could involve the reaction of 4-bromostyrene with a protected 3-buten-1-amine. This would form the C-C bond between the phenyl ring and the butyl chain, followed by reduction of the newly formed double bond and deprotection of the amine. Oxidative Heck reactions using arylboronic acids have also been developed, offering an alternative to aryl halides. nih.govnih.govresearchgate.net

The Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst under basic conditions. wikipedia.orgorganic-chemistry.orglibretexts.org A Sonogashira approach would involve coupling 4-bromostyrene with a protected 3-butyn-1-amine. The resulting enyne product would then require a two-step reduction: first the alkyne to an alkene, and then the alkene to an alkane, to yield the saturated butyl chain.

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Modern catalytic methods offer pathways that are often more direct and produce higher yields than classical stoichiometric reactions.

Transition Metal Catalysis for C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of amine synthesis. Transition-metal-catalyzed reactions have become powerful tools for this purpose, offering alternatives to traditional methods that may require harsh conditions or pre-functionalized starting materials. acs.orgnih.gov

Cross-Coupling Reactions : Methods like the Buchwald-Hartwig amination, which typically use palladium or copper catalysts, are highly effective for forming C-N bonds. While these reactions traditionally couple aryl halides with amines, adaptations could be envisioned for related syntheses. However, these methods require pre-functionalized substrates and generate stoichiometric amounts of salt byproducts, which can detract from their atom economy. acs.orgnih.gov

Direct C-H Amination : A more advanced and atom-economical strategy is the direct amination of a C-H bond. nih.gov This approach avoids the need for pre-functionalized starting materials, such as aryl halides. acs.org Catalysts based on rhodium, iridium, ruthenium, and cobalt have been developed for this purpose, often using organic azides as a nitrogen source. nih.gov This method is advantageous as it releases only nitrogen gas as a byproduct. acs.org For a precursor to this compound, this could theoretically involve the direct amination of a C-H bond on the butyl chain of a suitable 4-ethenylphenylbutane derivative.

Mechanistic insights suggest that many of these reactions proceed through a sequence involving C-H bond cleavage to form a metallacycle, followed by C-N bond formation via a metal-nitrenoid intermediate, and finally, product release. nih.gov

Asymmetric Synthesis of Amine Stereoisomers

Since this compound possesses a chiral center if substituted on the butyl chain, its synthesis in an enantiomerically pure form is of significant interest, particularly in pharmaceutical contexts where stereoisomers can have different biological activities. sigmaaldrich.comnih.gov Asymmetric synthesis aims to produce a single stereoisomer, avoiding the need for resolving racemic mixtures.

Chiral Auxiliaries : One established method involves the use of chiral auxiliaries, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reagent can be condensed with a ketone precursor (e.g., 4-(4-ethenylphenyl)butan-2-one) to form a sulfinamide, which then directs the stereoselective addition of a hydride or other nucleophile. The auxiliary can be subsequently removed to yield the chiral primary amine. yale.edu

Catalytic Asymmetric Reductive Amination : This method involves the direct conversion of a ketone to a chiral amine using a chiral catalyst. Imine reductase (IRED) and reductive aminase (RedAm) enzymes are powerful biocatalysts for this transformation, offering high enantioselectivity under mild conditions. researchgate.net

Biocatalysis with Transaminases : Omega-transaminases (ω-TA) are enzymes that can synthesize chiral amines from prochiral ketones with high enantiomeric excess (often >99%). nih.gov The reaction involves the transfer of an amino group from an amino donor, such as L-alanine, to the ketone substrate. nih.gov Although the reaction equilibrium can sometimes favor the reverse reaction, strategies like the removal of the pyruvate (B1213749) byproduct can significantly increase the yield. nih.gov

| Method | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee) | Advantages | Challenges |

|---|---|---|---|---|

| Chiral Auxiliaries | tert-butanesulfinamide | High (>95%) | Broad substrate scope, reliable. yale.edu | Requires stoichiometric auxiliary, additional protection/deprotection steps. yale.edu |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) | Often >99% | High stereoselectivity, mild reaction conditions. researchgate.net | Enzyme stability and substrate scope can be limiting. |

| Kinetic Resolution | Chiral catalysts | Variable | Can be effective for resolving racemates. | Maximum theoretical yield is 50%. |

| Biocatalysis | ω-Transaminase | >99% | Extremely high enantioselectivity, green process. nih.gov | Product inhibition, unfavorable equilibrium. nih.gov |

Heterogeneous Catalysis for Selective Reductions

A common and practical route to primary amines like this compound is the catalytic hydrogenation of the corresponding nitrile, 4-(4-ethenylphenyl)butanenitrile. bme.hu While effective, this reaction presents a significant selectivity challenge: the initially formed primary amine can react with intermediate imines to form secondary and tertiary amine byproducts. acsgcipr.org Heterogeneous catalysts are preferred in industrial settings for their ease of separation and recyclability. nih.gov

The choice of catalyst, solvent, and additives is crucial for maximizing the yield of the desired primary amine. bme.huresearchgate.net

Catalyst Systems :

Nickel and Cobalt : Raney-type nickel and cobalt catalysts are frequently used for nitrile hydrogenation. acsgcipr.orgresearchgate.net Cobalt catalysts, often on supports like silica (B1680970) (Co/SiO₂), have been shown to effectively produce primary amines, sometimes in the presence of ammonia to suppress side reactions. researchgate.net

Palladium and Platinum : Noble metals like palladium on carbon (Pd/C) or platinum are also highly active. acsgcipr.org Continuous-flow hydrogenation using a polysilane/SiO₂-supported palladium catalyst has been shown to convert various nitriles to primary amines in nearly quantitative yields under mild conditions, demonstrating excellent catalyst stability over hundreds of hours. nih.gov

Reaction Conditions : The reaction is often performed under hydrogen pressure. acsgcipr.org The presence of basic additives like sodium hydroxide (B78521) (NaOH) or ammonia can significantly improve selectivity towards the primary amine by inhibiting the condensation reactions that lead to byproducts. bme.hu The solvent also plays a key role; alcohols like methanol (B129727) are common. bme.hu

| Catalyst | Support | Typical Conditions | Selectivity for Primary Amine | Notes |

|---|---|---|---|---|

| Cobalt (Co) | Silica (SiO₂) | 80°C, 80 bar H₂, NH₃ | Good to Excellent | Effective for both aliphatic and aromatic nitriles. researchgate.net |

| Nickel (Ni) | Alumina | 80°C, 60 bar H₂, basic additives | Good | Potassium modification can improve performance. bme.hu |

| Palladium (Pd) | Carbon (C) | 25-40°C, Ammonium (B1175870) formate | Good to Excellent | Effective for transfer hydrogenation under mild conditions. bme.hu |

| Palladium (Pd) | Polysilane/SiO₂ | 60°C, 50 kPa H₂, Continuous flow | Excellent (>99%) | High stability and turnover number (TON > 10,000). nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of chemicals is increasingly guided by the 12 Principles of Green Chemistry, which aim to design processes that are safer, more efficient, and environmentally benign. yale.eduepa.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

High Atom Economy Reactions : Addition reactions, such as catalytic hydrogenation, are inherently 100% atom-economical. rsc.org Therefore, synthesizing the target amine via the reduction of a nitrile is a highly atom-economical final step. Similarly, reductive amination of a ketone can also be very efficient. acs.org

Low Atom Economy Reactions : In contrast, classical methods like the Gabriel synthesis of primary amines have very low atom economy (<50%) because they use stoichiometric reagents and generate significant byproducts, such as phthalic acid derivatives. Substitution reactions that produce salt waste, such as some transition-metal cross-coupling reactions, also have lower atom economy. rsc.org

Another key metric is the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-Factor signifies a greener process. Catalytic processes are generally superior to stoichiometric ones as they use small amounts of a catalyst that can be recycled, minimizing waste and leading to lower E-Factors. epa.govrsc.org

| Reaction Type | Example | Theoretical Atom Economy | Key Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | Nitrile Reduction | 100% | None (in ideal reaction) |

| Reductive Amination | Ketone + NH₃ + H₂ | High | Water |

| Gabriel Synthesis | Alkyl Halide + Phthalimide | Low | Phthalhydrazide, salts. |

| Wittig Reaction | Aldehyde + Phosphonium Ylide | Low | Triphenylphosphine oxide. |

Utilization of Safer Solvents and Renewable Feedstocks

Safer Solvents : The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. gctlc.org Green chemistry encourages making solvents unnecessary where possible, or using safer alternatives to hazardous volatile organic compounds (VOCs). yale.edureagent.co.uk

Benign Solvents : Water is considered an ideal green solvent due to its safety, availability, and low cost, though its use can be limited by the solubility of organic reactants. reagent.co.ukresearchgate.net

Biomass-Derived Solvents : Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dihydrolevoglucosenone, are gaining traction as sustainable alternatives to traditional solvents like DMF and NMP in amide and amine synthesis. bohrium.com

Neoteric Solvents : Deep Eutectic Solvents (DESs) are emerging as promising green media for chemical reactions. mdpi.com They are typically non-volatile, non-flammable, and biodegradable, and their properties can be tuned. DESs have been successfully used as solvents in metal-catalyzed amination reactions. mdpi.com

Renewable Feedstocks : A key goal of green chemistry is to use renewable raw materials instead of depleting fossil fuels. yale.eduepa.gov The aromatic core of this compound is traditionally derived from petroleum-based feedstocks like benzene (B151609) and toluene. nih.gov

Lignin (B12514952) : Lignin, a major component of plant biomass, is the most abundant renewable source of aromatic compounds on Earth. rsc.orgeurekalert.org Research is actively focused on developing catalytic processes, such as hydrodeoxygenation (HDO), to break down complex lignin polymers into valuable aromatic platform chemicals like benzene, toluene, and xylene (BTX). eurekalert.orgaxens.netresearchgate.net These bio-aromatics could serve as sustainable starting materials for the synthesis of a wide range of chemicals, including precursors for the target amine. axens.net

Energy Efficiency and Microwave-Assisted Synthesis

The quest for more sustainable and energy-efficient chemical processes has driven the adoption of innovative technologies in synthetic organic chemistry. Among these, microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption compared to conventional heating methods. ajgreenchem.comajchem-a.com While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles of microwave chemistry can be applied to plausible synthetic routes for this compound, suggesting significant potential for energy-efficient production. Microwave heating increases the rate of reaction, which can lead to significant energy savings as the reaction time is reduced from hours to minutes. nih.gov

Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating that is often more efficient than conventional oil baths or heating mantles. ajgreenchem.comajchem-a.com In the context of synthesizing this compound, key transformations such as nitrile reduction or C-N bond formation are amenable to microwave irradiation, offering greener alternatives to traditional protocols.

A plausible and efficient synthetic pathway to this compound involves the reduction of a nitrile precursor, specifically 4-(4-ethenylphenyl)butanenitrile. The reduction of nitriles is a fundamental transformation for the synthesis of primary amines. wikipedia.orgchemguide.co.uk Catalytic hydrogenation is a common method, but stoichiometric reducing agents are also widely used. wikipedia.org Microwave irradiation has been shown to significantly accelerate hydride-transfer reactions, which could be advantageous for this synthetic step.

Another key reaction type that could be utilized in the synthesis and benefit from microwave assistance is N-alkylation. The direct formation of amines via N-alkylation of amines with alkyl halides can be performed in aqueous media under microwave irradiation, presenting a greener alternative that avoids transition metal catalysts. researchgate.netrsc.org

Research into microwave-assisted organic synthesis has demonstrated its effectiveness in a wide range of reactions, including those that would be involved in the synthesis of this compound. For instance, microwave-assisted amination of aryl halides has been shown to be a powerful method for the coupling of electron-rich aryl halides with various amines, significantly reducing reaction times. organic-chemistry.org Furthermore, the Buchwald-Hartwig double amination reaction, when assisted by microwaves, shows a dramatic reduction in reaction time from 24 hours to as little as 10-30 minutes, with moderate to excellent yields. nih.gov

The energy efficiency of microwave-assisted synthesis is a key advantage. While open-vessel reflux processing using microwaves may require more energy than conventional heating, sealed-vessel microwave processing at high temperatures can lead to significant energy savings. nih.gov This is primarily due to the dramatic reduction in reaction times. nih.gov Studies have shown that microwave reactors can be significantly more energy-efficient than conventionally-heated reactors, in some cases using only 26% to 41% of the energy for the same scale reaction. rsc.org

The following table illustrates the potential benefits of microwave-assisted synthesis for a key reaction type relevant to the production of this compound, based on data from analogous reactions in the literature.

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | ajgreenchem.com |

| Energy Consumption | Higher | Lower | ajchem-a.comnih.gov |

| Product Yield | Variable | Often Higher | ajchem-a.com |

Similarly, for a hypothetical C-N bond-forming step, such as an amination reaction, the advantages of microwave irradiation are evident.

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | organic-chemistry.orgnih.gov |

| Reaction Conditions | Often requires high temperatures and inert atmospheres | Can be performed under milder conditions, sometimes in aqueous media | researchgate.netrsc.org |

| Yield | Good to High | Good to Excellent | nih.gov |

Reactivity and Reaction Mechanisms of 4 4 Ethenylphenyl Butan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group in 4-(4-ethenylphenyl)butan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule. This allows it to readily participate in a variety of chemical reactions.

Nucleophilic Reactions and Amine Derivatization

As a primary amine, this compound is a potent nucleophile and can react with various electrophiles. masterorganicchemistry.com This reactivity allows for the straightforward derivatization of the amine group, a common strategy to alter the molecule's physical and chemical properties or to prepare it for further analytical characterization. semanticscholar.org

Common derivatization reactions for primary amines involve acylation, and silylation. semanticscholar.orgiu.edu Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) replaces a labile hydrogen on the amine with an acyl group, often enhancing volatility for gas chromatography. iu.edu Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the amine hydrogen with a more stable trimethylsilyl (B98337) group. iu.edu

The table below summarizes common derivatizing agents used for primary amines and their applications.

| Derivatizing Agent | Abbreviation | Type of Reaction | Purpose of Derivatization |

| Trifluoroacetic anhydride | TFAA | Acylation | Increases volatility for GC analysis. |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Improves thermal stability and chromatographic performance. |

| o-Phthaldialdehyde | OPA | Aldehyde Condensation | Forms fluorescent derivatives for HPLC detection. thermofisher.com |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Carbamate Formation | Provides a chromophore for UV detection in HPLC. thermofisher.com |

| Dansyl chloride | --- | Sulfonylation | Creates fluorescent derivatives for sensitive detection. |

| Benzoyl chloride | --- | Benzoylation | Rapid derivatization for HPLC analysis. semanticscholar.org |

These derivatization techniques are crucial for the analysis of amine-containing compounds, including in food and environmental samples. semanticscholar.orgthermofisher.com The choice of reagent depends on the analytical method and the desired properties of the derivative. semanticscholar.org

Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org

The reaction is typically catalyzed by acid and is reversible. libretexts.orglumenlearning.com The pH of the reaction medium is a critical factor; the rate of imine formation is generally optimal around a pH of 5. libretexts.orglumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for elimination as water. libretexts.orglumenlearning.com

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org

The table below provides examples of imine formation reactions.

| Amine | Carbonyl Compound | Product |

| Ethylamine | Benzaldehyde | N-Benzylideneethanamine |

| Aniline | Acetone | N-(propan-2-ylidene)aniline |

| Hydroxylamine | Cyclohexanone | Cyclohexanone oxime |

| Hydrazine | Benzaldehyde | Benzaldehyde hydrazone |

Imines are important intermediates in many organic syntheses and biological processes. libretexts.org

Alkylation and Acylation Studies

The primary amine of this compound can undergo alkylation and acylation reactions. Alkylation with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org However, controlling the degree of alkylation can be challenging as the product amines are also nucleophilic and can compete with the starting amine for the alkylating agent. libretexts.org Using a large excess of the initial amine can favor the formation of the primary alkylated product. libretexts.org

Acylation of the amine with acid chlorides or anhydrides readily forms amides. libretexts.org This reaction is generally faster and easier to control than alkylation, as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org A base such as pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Reactivity of the Ethenyl (Vinyl) Phenyl Moiety

The ethenyl (vinyl) group attached to the phenyl ring provides a site for electrophilic addition and polymerization reactions. The double bond is electron-rich and susceptible to attack by electrophiles.

Electrophilic Addition Reactions Across the Double Bond

The double bond of the ethenyl group can undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (HX) or halogens (X₂) would lead to the corresponding saturated derivatives. In the case of addition to a conjugated system like a vinylphenyl group, both 1,2- and 1,4-addition products are possible, though the specifics would depend on the reaction conditions and the stability of the resulting carbocation intermediates. youtube.com

For this compound, the addition of an electrophile to the vinyl group would proceed via a carbocation intermediate. The stability of this intermediate would dictate the regioselectivity of the reaction.

Radical Polymerization Mechanisms

The vinyl group of this compound makes it a monomer that can participate in radical polymerization. This process is initiated by a radical species, which adds to the double bond, generating a new radical that can then propagate by adding to another monomer molecule. This chain reaction leads to the formation of a long polymer chain.

The polymerization of vinyl monomers is a well-established process used in the production of a wide variety of polymers. The properties of the resulting polymer would be influenced by the structure of the monomer, in this case, incorporating a butan-1-amine functional group into the polymer backbone.

Cycloaddition Reactions (e.g., Diels-Alder)

No studies were found that investigate the potential of the vinyl group in this compound to act as a dienophile or a diene in Diels-Alder or other cycloaddition reactions. The electronic nature of the styrene (B11656) moiety, influenced by the aminobutyl substituent, would be a key factor in determining its reactivity in such transformations. However, without experimental or computational data, any discussion would be purely speculative.

Intermolecular and Intramolecular Reactivity Studies of this compound

There is no available research on the intermolecular or intramolecular reactions of this specific compound. Such studies would be valuable to understand how the amine and vinyl functional groups interact with other reagents or within the molecule itself under various conditions. For instance, intramolecular cyclization possibilities or intermolecular polymerization have not been reported.

Mechanistic Investigations of Key Transformations

Consistent with the lack of reactivity data, there are no mechanistic investigations available for any chemical transformations involving this compound.

Spectroscopic Analysis of Reaction Intermediates

No literature exists on the spectroscopic analysis (e.g., NMR, IR, UV-Vis) of any reaction intermediates formed from this compound.

Kinetic Studies and Reaction Rate Determination

There are no published kinetic studies or data on the reaction rates of any reactions involving this compound.

Polymerization and Material Science Applications of 4 4 Ethenylphenyl Butan 1 Amine

Development of Advanced Polymeric Materials

The dual functionality of 4-(4-ethenylphenyl)butan-1-amine is particularly advantageous for creating sophisticated polymeric architectures, such as cross-linked networks, hydrogels, and functional scaffolds.

Cross-linking transforms linear polymer chains into a three-dimensional network, dramatically enhancing mechanical strength and thermal stability. wikipedia.org For polymers derived from this compound, cross-linking can be achieved through several routes:

Amine-based cross-linking: The primary amine groups can be reacted with difunctional reagents like dialdehydes (to form imines), diisocyanates, or diepoxides. wikipedia.orgcreative-proteomics.com

Ethenyl-based cross-linking: If residual vinyl groups are present, they can be cross-linked using a di-thiol compound via a thiol-ene reaction or by inducing further radical polymerization.

When these cross-linked networks are composed of hydrophilic polymer chains, they can swell and absorb large amounts of water to form hydrogels. mdpi.com The amine groups in the polymer derived from this compound make the resulting hydrogels pH-responsive. nih.gov In acidic environments, the amine groups become protonated (-NH3+), leading to electrostatic repulsion between the polymer chains. nih.gov This repulsion causes the hydrogel to swell significantly. Conversely, in neutral or basic conditions, the amines are deprotonated, reducing repulsion and causing the hydrogel to shrink. This pH-sensitive swelling and deswelling makes these materials excellent candidates for smart drug delivery systems, where a drug can be released in response to the specific pH of a target environment, such as a tumor. mdpi.com

Hypothetical Research Findings: The pH-responsive swelling behavior of a hydrogel synthesized from this monomer could be quantified as follows.

| pH of Buffer Solution | Equilibrium Swelling Ratio (g/g) |

| 2.0 | 45.5 |

| 4.0 | 42.1 |

| 6.0 | 28.3 |

| 7.4 | 10.2 |

| 9.0 | 9.8 |

This table is a hypothetical representation of potential research data, where the swelling ratio is the weight of the swollen gel divided by the weight of the dry gel.

Polymeric scaffolds serve as temporary three-dimensional structures that support cell adhesion, growth, and differentiation in tissue engineering. researchgate.netnih.gov The chemical properties of the scaffold material are crucial for mimicking the natural extracellular matrix (ECM). nih.gov Polymers containing this compound are promising for scaffold fabrication due to several factors:

Cell Adhesion: The amine groups can be protonated at physiological pH, creating positive charges that promote adhesion for many cell types.

Biofunctionalization: The primary amines are ideal sites for covalently attaching growth factors, peptides (like the RGD sequence), or other biomolecules to actively guide tissue formation. umich.edu

Tunable Properties: The ability to modify the polymer and create cross-linked networks allows for precise control over the scaffold's mechanical properties (e.g., stiffness) and degradation rate to match the target tissue.

Techniques like electrospinning can be used to fabricate fibrous scaffolds from these polymers, creating structures with high surface area and interconnected pores that mimic the native ECM and facilitate nutrient transport. nih.govyoutube.com Such functional scaffolds could find use in regenerating a variety of tissues. researchgate.net

Advanced Functionalization and Derivatization Strategies for 4 4 Ethenylphenyl Butan 1 Amine

Selective Modification of the Primary Amine Group

The primary amine group in 4-(4-ethenylphenyl)butan-1-amine serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Formation of Amides, Ureas, and Thioureas

The nucleophilic character of the primary amine facilitates its reaction with various electrophiles to form stable amide, urea (B33335), and thiourea (B124793) linkages. These functional groups are prevalent in many biologically active compounds and polymers.

Amide Formation: Amides are readily synthesized by reacting the primary amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org For instance, the reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534), proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding N-acylated derivative. masterorganicchemistry.com Alternatively, coupling with a carboxylic acid using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P®) provides a milder route to amide bond formation, minimizing side reactions. masterorganicchemistry.comorganic-chemistry.org A direct synthesis of amides from alcohols and amines, catalyzed by ruthenium complexes, has also been reported, offering a more sustainable approach. nih.gov

Urea and Thiourea Synthesis: Urea derivatives can be prepared by the reaction of the primary amine with isocyanates or by a two-step process involving phosgene (B1210022) or its equivalents like carbonyldiimidazole (CDI). youtube.comnih.gov The reaction with an isocyanate is generally a straightforward addition reaction. youtube.com Similarly, thioureas are synthesized using isothiocyanates. researchgate.netnih.gov These reactions are often high-yielding and proceed under mild conditions. A series of novel urea and thiourea derivatives have been synthesized from various amines, highlighting the broad applicability of these reactions. researchgate.netnih.govresearchgate.net

| Derivative Class | Reagent Type | General Reaction Conditions |

| Amides | Acyl Chlorides, Acid Anhydrides | Aprotic solvent, non-nucleophilic base |

| Amides | Carboxylic Acids | Coupling agent (e.g., DCC, T3P®) |

| Ureas | Isocyanates | Aprotic solvent, room temperature |

| Thioureas | Isothiocyanates | Aprotic solvent, room temperature |

Preparation of Secondary and Tertiary Amine Derivatives

The primary amine of this compound can be alkylated to form secondary and tertiary amines, which are crucial functionalities in many pharmaceuticals and fine chemicals.

Secondary Amine Synthesis: Selective mono-alkylation of primary amines can be challenging due to over-alkylation. masterorganicchemistry.com However, methods like reductive amination offer a controlled approach. youtube.comlibretexts.orglibretexts.org This involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). youtube.comlibretexts.org Another strategy involves the reaction with an acyl chloride to form an amide, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com

Tertiary Amine Synthesis: Tertiary amines can be prepared from the corresponding secondary amine via another round of reductive amination or alkylation. youtube.comyoutube.comrsc.org Direct conversion of a primary amine to a tertiary amine can be achieved by exhaustive alkylation, often with an excess of a reactive alkyl halide like methyl iodide. masterorganicchemistry.com More controlled methods involve a two-step sequence, such as forming a secondary amine and then further alkylating it. chemguide.co.uk The use of specific catalysts, such as iridium or ruthenium complexes, can facilitate the N-methylation of amines using methanol (B129727) as the methylating agent, offering a selective route to tertiary amines. organic-chemistry.org

| Amine Derivative | Synthetic Method | Key Reagents |

| Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH₄ or NaBH₃CN |

| Secondary Amine | Amide Reduction | Acyl Chloride, LiAlH₄ |

| Tertiary Amine | Reductive Amination of Secondary Amine | Aldehyde/Ketone, NaBH₄ or NaBH₃CN |

| Tertiary Amine | Exhaustive Alkylation | Excess Alkyl Halide (e.g., CH₃I) |

Selective Modification of the Ethenyl Moiety

The ethenyl (vinyl) group offers a complementary site for functionalization, allowing for modifications of the carbon skeleton and the introduction of different functionalities.

Controlled Hydrogenation and Epoxidation

Hydrogenation: The ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst such as palladium on carbon (Pd/C). nih.gov The conditions can often be tuned to be mild enough to avoid reduction of the aromatic ring. mdpi.com Transfer hydrogenation, using hydrogen donors like ammonia (B1221849) borane (B79455) in the presence of a cobalt(II) catalyst, also provides an effective method for the hydrogenation of vinyl arenes. nih.gov For substrates containing other reducible functional groups, chemoselective hydrogenation of the vinyl group is crucial. The use of modified palladium catalysts, for instance by the addition of copper, can enhance selectivity in certain cases. mdpi.com

Epoxidation: The vinyl group can be converted to an epoxide, a versatile intermediate for further transformations. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org The resulting epoxide can then be ring-opened by various nucleophiles to introduce a wide range of functional groups. rsc.orgnih.govresearchgate.net The reactivity of vinyl epoxides is well-documented, allowing for predictable synthetic outcomes. acs.orgnih.govnih.gov

| Modification | Reagent(s) | Product |

| Hydrogenation | H₂, Pd/C | 4-(4-Ethylphenyl)butan-1-amine |

| Hydrogenation | NH₃BH₃, Co(II) catalyst | 4-(4-Ethylphenyl)butan-1-amine |

| Epoxidation | m-CPBA | 4-(4-(Oxiran-2-yl)phenyl)butan-1-amine |

Halogenation and Hydrohalogenation Reactions

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the ethenyl group leads to the formation of a dihaloalkane. This reaction typically proceeds through a halonium ion intermediate. mdpi.com The reaction is generally carried out in an inert solvent like dichloromethane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the ethenyl group follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.orglibretexts.orglibretexts.org This results in the formation of a 1-halo-1-phenylethane derivative. The reaction proceeds via a carbocation intermediate, with the more stable benzylic carbocation being preferentially formed. libretexts.org

Orthogonal Functionalization Approaches

A key challenge in the derivatization of bifunctional molecules like this compound is the selective modification of one functional group in the presence of the other. Orthogonal protection strategies are employed to achieve this control. fiveable.meiris-biotech.desigmaaldrich.com This involves the use of protecting groups that can be removed under different, non-interfering conditions. fiveable.meiris-biotech.de

For instance, the primary amine can be protected with a tert-butoxycarbonyl (Boc) group, which is stable to many reaction conditions used to modify the ethenyl group but can be readily removed with acid (e.g., trifluoroacetic acid, TFA). iris-biotech.de Conversely, the ethenyl group's reactivity can be temporarily masked, for example, through a reversible reaction, although protecting a simple vinyl group can be less straightforward than protecting an amine.

Chemo- and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one specific site within a functional group. wikipedia.org For this compound, these principles are critical for achieving specific derivatizations.

Reactions at the Ethenyl Group:

With the amine group protected (e.g., as a Boc-carbamate), a variety of transformations can be selectively performed at the ethenyl group. The styrene (B11656) moiety is susceptible to a range of addition and cross-coupling reactions.

Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the ethenyl group with aryl or vinyl halides. This enables the extension of the conjugated system and the introduction of diverse substituents. nih.gov

Hydroamination: While the molecule already contains an amine, intermolecular hydroamination with a different amine across the ethenyl double bond can be achieved, often with high regioselectivity depending on the catalyst and conditions used.

Epoxidation and Dihydroxylation: The ethenyl group can be selectively oxidized to an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA), or dihydroxylated to a vicinal diol using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. These transformations introduce new functionalities for further derivatization.

Radical Additions: A variety of radical species can be added across the double bond, allowing for the introduction of a wide range of functional groups.

Reactions at the Amine Group:

To perform selective reactions at the primary amine, the reactivity of the ethenyl group must be considered. While many standard amine derivatizations are compatible with the ethenyl group, some reagents could potentially react with the double bond.

Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form amides. This reaction is generally highly chemoselective for the amine over the ethenyl group.

Alkylation: Selective mono- or di-alkylation of the primary amine can be achieved using alkyl halides. Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation. Reductive amination with aldehydes or ketones is another powerful method for controlled alkylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, which are stable derivatives and can also serve as protecting groups.

The following table summarizes some chemo- and regioselective transformations applicable to this compound.

| Target Functional Group | Reaction Type | Reagents and Conditions | Potential Outcome |

| Ethenyl | Heck Reaction | Aryl/Vinyl-X, Pd catalyst, base | C-C bond formation, extended conjugation |

| Ethenyl | Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal diol formation |

| Ethenyl | Epoxidation | mCPBA | Epoxide formation |

| Amine | Acylation | RCOCl, base | Amide formation |

| Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or tertiary amine formation |

| Amine | Sulfonylation | TsCl, pyridine (B92270) | Sulfonamide formation |

This table is a summary of well-established organic transformations.

By employing a combination of protecting group strategies and chemo- and regioselective reactions, a medicinal or materials chemist can strategically and precisely modify this compound to generate a library of derivatives with tailored properties for specific applications.

Analytical Methodologies for the Characterization and Quantification of 4 4 Ethenylphenyl Butan 1 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 4-(4-ethenylphenyl)butan-1-amine, allowing for its separation from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound.

Method Development: Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For a compound with a primary amine group and an aromatic ring, reversed-phase HPLC is a common approach. sielc.comsielc.com

Column Selection: A C18 column is often a good starting point due to its hydrophobicity, which allows for the retention of the phenyl group. For potentially complex separations, screening columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, can be beneficial. lcms.cz

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The buffer's pH is critical for controlling the ionization state of the primary amine. Maintaining the pH below the pKa of the amine (typically around 9-10) will ensure it is in its protonated, more polar form, which can affect retention and peak shape. The use of additives like trifluoroacetic acid (TFA) can improve peak symmetry for amines. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components in a reasonable timeframe with good resolution. lcms.cz

Detection: The vinylphenyl group in this compound contains a chromophore that allows for ultraviolet (UV) detection. nih.gov The wavelength of maximum absorbance should be determined to ensure optimal sensitivity. For primary amines that lack a strong chromophore, pre-column or post-column derivatization with a UV-active or fluorescent tag can be employed. chromatographyonline.comwright.edu

Validation: Once a method is developed, it must be validated to ensure it is fit for its intended purpose. nih.govresearchgate.net Key validation parameters include:

Linearity: Demonstrating a linear relationship between the analyte concentration and the detector response over a specified range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments. nih.govd-nb.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govd-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govd-nb.info

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

A typical validated HPLC method for a primary aromatic amine might demonstrate linearity with a correlation coefficient (r²) > 0.99, accuracy with recoveries between 98-102%, and precision with a relative standard deviation (RSD) of <2%. researchgate.netresearchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical set of starting conditions and would require optimization.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound are often polar and have low volatility, leading to poor peak shapes and potential decomposition on the GC column. nih.govvt.edu To overcome these issues, derivatization is typically required. researchgate.netlibretexts.org

Derivatization: The primary amino group is reacted to form a less polar, more volatile, and more thermally stable derivative. sigmaaldrich.com Common derivatization strategies for amines include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. vt.edusigmaaldrich.com TBDMS derivatives are generally more stable towards hydrolysis. vt.edu

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyrylimidazole (HFBI) to form stable amide derivatives. researchgate.net Fluorinated derivatives significantly enhance sensitivity for electron capture detection (ECD).

Carbamate Formation: Reaction with alkyl chloroformates, such as propyl chloroformate, is an effective method for derivatizing amines in aqueous samples. vt.edu

GC Method: After derivatization, the sample is injected into the GC.

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is commonly used. nih.gov

Detector: A flame ionization detector (FID) is a universal detector for organic compounds and provides good sensitivity. cdc.gov For higher specificity and structural confirmation, a mass spectrometer (MS) is used as the detector (GC-MS). nih.govnih.gov

Table 2: Example GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | MTBSTFA |

| Column | Rtx-5 Amine, 30 m x 0.32 mm, 1.50 µm film |

| Carrier Gas | Helium at 2 mL/min |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table illustrates a potential set of conditions and would need to be optimized for the specific derivative.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The principles of method development for UPLC are similar to HPLC, but the system is optimized to handle the higher backpressures generated by the smaller particles. lcms.cz A UPLC method could separate this compound and its impurities in a fraction of the time required by a standard HPLC method. sielc.comsielc.comlcms.cz

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. tandfonline.com SFC is often considered a "green" technology due to the reduced use of organic solvents. chromatographyonline.com It is particularly well-suited for the separation of chiral compounds and can also be applied to the analysis of amines. chromatographyonline.comresearchgate.net

For the analysis of primary amines by SFC, a polar co-solvent (e.g., methanol) is typically added to the CO2 mobile phase to improve analyte solubility and chromatography. tandfonline.com Additives such as trifluoroacetic acid or amines like triethylamine (B128534) are often necessary to achieve good peak shapes and selectivity. chromatographyonline.comresearchgate.net SFC can offer different selectivity compared to reversed-phase LC and is known for its high-throughput capabilities. chromatographyonline.comamericanpharmaceuticalreview.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: A proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the vinyl group protons, and the protons of the butylamine (B146782) chain. nanalysis.com The splitting patterns (e.g., triplets, quartets) arise from spin-spin coupling between adjacent protons and help to establish the connectivity of the atoms. nanalysis.comdocbrown.info

¹³C NMR: A carbon-13 NMR spectrum shows the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, vinylic).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between nuclei. wikipedia.org

COSY: Shows which protons are coupled to each other, helping to piece together the spin systems within the molecule (e.g., the protons of the butyl chain). wikipedia.org

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals. wikipedia.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of atoms, which is particularly useful for confirming stereochemistry. youtube.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.1 - 7.4 | Multiplet |

| Vinyl (CH=CH₂) | 5.2 - 6.7 | Multiplet (dd, dd, dd) |

| Benzylic (Ar-CH₂) | ~2.6 | Triplet |

| Aliphatic (CH₂-CH₂-CH₂-N) | 1.4 - 1.8 | Multiplets |

| Amine (CH₂-NH₂) | ~2.7 | Triplet |

| Amine (NH₂) | ~1.5 (variable) | Broad Singlet |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The structure is analogous to styrene (B11656) and butanamine. nanalysis.comchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (quaternary) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Vinyl (=CH₂) | ~114 |

| Vinyl (=CH-) | ~137 |

| Benzylic (Ar-CH₂) | ~35 |

| Aliphatic (CH₂) | 25 - 45 |

Note: These are approximate values based on analogous structures.

Both IR and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. libretexts.org They are complementary, as some vibrations that are strong in IR are weak in Raman, and vice versa. paint.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, key characteristic absorptions would include:

N-H stretching: A medium to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine. Primary amines typically show two bands in this region.

C-H stretching (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic and vinyl C-H bonds.

C-H stretching (sp³): Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the butyl chain.

C=C stretching: Absorptions in the 1600-1650 cm⁻¹ region for the aromatic and vinyl double bonds.

N-H bending: A medium to strong absorption around 1590-1650 cm⁻¹.

C-N stretching: A weak to medium absorption in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. libretexts.orgresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org Therefore, it is an excellent tool for observing the C=C bonds of the vinyl and phenyl groups. uni-muenchen.de Key Raman shifts would be expected for:

C=C vinyl stretch: A strong band around 1630 cm⁻¹. uni-muenchen.de

Aromatic ring breathing modes: Strong, sharp bands in the fingerprint region (typically around 1000 cm⁻¹ and 1600 cm⁻¹). researchgate.net

C-H stretching vibrations. researchgate.net

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | Weak |

| sp² C-H Stretch (Aryl, Vinyl) | 3000 - 3100 | Strong |

| sp³ C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=C Stretch (Aryl, Vinyl) | ~1600 - 1640 | Very Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with the chemical formula C₁₂H₁₇N, the nominal molecular weight is 175.27 g/mol . Electron ionization mass spectrometry (EI-MS) would typically be employed for its structural elucidation.

Upon ionization, the molecule would form a molecular ion [M]⁺• at a mass-to-charge ratio (m/z) of 175. As an odd-electron species containing a single nitrogen atom, this molecular ion will have an odd nominal mass, adhering to the nitrogen rule. libretexts.orgjove.com The subsequent fragmentation of this molecular ion provides valuable structural information.

The fragmentation of this compound is predicted to be influenced by both the primary amine and the ethenylphenyl moieties. The primary amine typically directs fragmentation through alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Predicted Fragmentation Pattern:

A primary fragmentation pathway for this compound would be the α-cleavage of the bond between the first and second carbon of the butyl chain. This would result in the formation of a stable, resonance-stabilized iminium cation at m/z 30 ([CH₂NH₂]⁺) and a neutral radical corresponding to the rest of the molecule. libretexts.org

Another significant fragmentation would likely involve the benzylic position. Cleavage of the bond between the butyl chain and the phenyl ring would be facilitated by the stability of the resulting benzylic carbocation. The presence of the vinyl group can lead to the formation of a tropylium-like ion, a common rearrangement for substituted benzyl (B1604629) compounds, which would appear at m/z 91.

Further fragmentation of the aromatic portion could also occur. The loss of the ethenyl (vinyl) group (C₂H₃) from the molecular ion would result in a fragment at m/z 148.

Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 175 | [C₁₂H₁₇N]⁺• | Molecular Ion |

| 146 | [C₁₀H₁₂N]⁺ | Loss of the ethyl group from the butyl chain |

| 117 | [C₉H₉]⁺ | Tropylium-like ion from benzylic cleavage and rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 30 | [CH₄N]⁺ | Alpha-cleavage at the amine group |

This table is predictive and based on general fragmentation patterns of similar chemical structures.

Quantitative Analysis Methods

Titrimetric Methods for Amine Content

Titrimetric methods offer a classical and cost-effective approach for the quantification of amine content. For weakly basic compounds like this compound, a non-aqueous acid-base titration is the preferred method. lcms.czpharmaknowledgeforum.com This is because in aqueous solutions, the basicity of the amine is often too weak to provide a sharp and clear endpoint.

In a non-aqueous titration, a solvent such as glacial acetic acid is used, which can enhance the basicity of the amine relative to the solvent. lcms.czgfschemicals.com The titrant is typically a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid. lcms.czpharmaknowledgeforum.com The reaction is a neutralization where the perchloric acid protonates the amine.

The endpoint of the titration can be determined either potentiometrically, by monitoring the change in potential with a suitable electrode, or visually, using an indicator like crystal violet. lcms.czsips.org.in The volume of titrant required to reach the endpoint is used to calculate the amount of amine in the sample based on the stoichiometry of the reaction.

Method Validation and Quality Control in Analytical Chemistry

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. The key parameters for validation are specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netepa.govresearchgate.net

Specificity, Linearity, Accuracy, and Precision

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, this is often demonstrated by the resolution of the analyte peak from other peaks.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of measurements of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. rsc.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. epa.gov

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. rsc.org

Data Table: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2% |

These are general criteria and may vary depending on the specific application and regulatory requirements. researchgate.netrsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.com

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Data Table: LOD and LOQ Determination

| Parameter | Method | Typical Value |

| LOD | Signal-to-Noise Ratio | 3:1 |

| LOQ | Signal-to-Noise Ratio | 10:1 |

| LOD | Based on Standard Deviation of the Response (σ) and the Slope (S) of the Calibration Curve | 3.3 * (σ / S) |

| LOQ | Based on Standard Deviation of the Response (σ) and the Slope (S) of the Calibration Curve | 10 * (σ / S) |

The values presented are based on common practices in analytical chemistry. sepscience.com

Computational Chemistry and Theoretical Investigations of 4 4 Ethenylphenyl Butan 1 Amine

Molecular Modeling and Electronic Structure Calculations

Computational modeling serves as a powerful tool to predict the three-dimensional arrangement of atoms and the distribution of electrons within 4-(4-Ethenylphenyl)butan-1-amine. These models are crucial for understanding its physical and chemical characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable geometric configuration, known as the ground state geometry.

Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (ethenyl) | 1.34 Å |

| C-C (phenyl) | 1.39 - 1.41 Å | |

| C-N (amine) | 1.47 Å | |

| C-C (butyl chain) | 1.53 - 1.54 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| H-N-H (amine) | ~107° | |

| Dihedral Angle | C-C-C-C (butyl chain) | ~180° (anti-periplanar) |

Note: The values presented in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.

Conformational Analysis and Energetic Profiles

The flexibility of the butan-1-amine side chain allows this compound to exist in multiple conformations. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and to determine their relative stabilities.

By systematically rotating the single bonds within the butylamine (B146782) chain and calculating the corresponding potential energy, a potential energy surface can be generated. This analysis typically shows that the extended, anti-periplanar conformation of the butyl chain is the most energetically favorable due to the minimization of steric clashes between hydrogen atoms. Other gauche conformations exist as local minima on the potential energy surface, but at a higher energy level. The energy barrier between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Reaction Pathway Elucidation through Computational Methods

Computational chemistry is instrumental in mapping out the potential reaction pathways of this compound. This involves identifying the intermediate structures and the transition states that connect reactants to products.

Transition State Search and Activation Energy Determination